5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Description
5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiazole ring, a furan ring, and a dichlorophenyl group
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-9-3-1-2-8(12(9)16)10-4-5-11(20-10)13(19)18-14-17-6-7-21-14/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGXJFDCQHGUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2,3-dichlorobenzene and a suitable nucleophile.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones under acidic conditions.
Coupling Reactions: The final step involves coupling the thiazole and furan rings with the dichlorophenyl group using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials such as thiourea, α-haloketones, and 2,3-dichlorobenzene.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or kinases involved in cell signaling pathways.
Pathways Involved: It can modulate pathways such as the inflammatory response or cell proliferation by inhibiting key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenyl derivatives: Compounds such as 2,3-dichlorophenylpiperazine and 2,3-dichlorophenylpyridine share structural similarities.
Thiazole derivatives: Compounds like thiazole-2-carboxamide and thiazole-4-carboxamide have similar thiazole rings.
Furan derivatives: Compounds such as furfurylamine and furfural share the furan ring structure.
Uniqueness
5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the combination of its dichlorophenyl, thiazole, and furan rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit diverse biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
